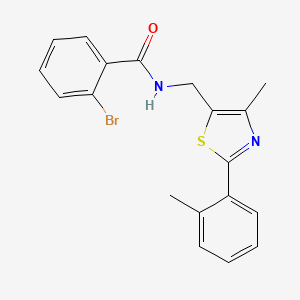

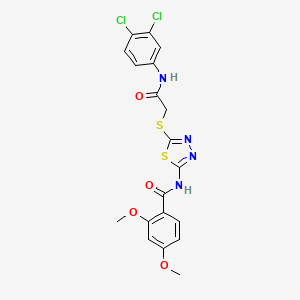

![molecular formula C11H12Cl2N2O B3020111 5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 334829-59-3](/img/structure/B3020111.png)

5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. This particular derivative is characterized by the presence of two chlorine atoms and two ethyl groups on its benzimidazole skeleton. Benzimidazoles and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the imidazole ring followed by functionalization at specific positions on the ring. In the case of chlorinated benzimidazoles, chlorination is a critical step. The paper titled "Synthesis, Spectral and Theoretical Characterization of 5,6-Dichloro/Dimethyl-2-(2´,3´/2´,4´/2´,5´/3´,4´/3´,5´-Dimethoxyphenyl)-1H-Benzimidazoles" discusses the synthesis and characterization of chloro and methyl derivatives of benzimidazoles, which includes compounds similar to the one . Although the exact synthesis of 5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one is not detailed, the methods described could be analogous to its synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their chemical and biological properties. The paper mentioned above uses Density Functional Theory (DFT) to calculate various molecular properties, such as optimized geometry, dipole moment, and charge distributions. For chlorinated benzimidazoles, the chlorine atoms are positively charged, while the adjacent carbon atoms carry a negative charge due to the electron-withdrawing nature of the imidazole ring. These electronic properties can influence the reactivity and interactions of the molecule.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, depending on their substituents. The chlorinated derivatives, in particular, can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms. The paper titled "Synthesis of new 1H-imidazoles via reactions of 3(,5)-(di)chloro-2H-1,4-(benz)oxazin-2-ones with α-aminoketones" explores the synthesis of new imidazole compounds through intramolecular cyclization and nucleophilic reactions, which could be relevant to the reactivity of 5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of chlorine atoms, as discussed in the first paper , can affect the stability and decomposition points of these compounds. The electron-withdrawing effect of the chlorine atoms can also impact the molecule's acidity, basicity, and solubility. These properties are essential for the compound's potential applications in pharmaceuticals and other chemical industries.

Safety and Hazards

Mechanism of Action

Target of Action

Imidazole compounds are known to interact with a variety of biological targets due to their versatile heterocyclic structure .

Mode of Action

One study has shown that a similar compound exhibits phototoxicity in mda-mb-231 cancer cells . This compound was found to cause GSH depletion and DNA photocleavage , suggesting that it may interact with its targets in a similar manner.

Biochemical Pathways

The related compound mentioned earlier was found to cause oxidative stress , which can affect a variety of biochemical pathways.

Pharmacokinetics

The related compound was found to have high cellular permeability and uptake towards the nucleus , which could potentially influence its bioavailability.

Result of Action

The related compound was found to exhibit phototoxicity in mda-mb-231 cancer cells , suggesting that it may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one. For example, the related compound was found to generate reactive oxygen species under hypoxic conditions , suggesting that oxygen levels could influence its action.

properties

IUPAC Name |

5,6-dichloro-1,3-diethylbenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c1-3-14-9-5-7(12)8(13)6-10(9)15(4-2)11(14)16/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADVMZQDPXRBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C=C2N(C1=O)CC)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride](/img/structure/B3020033.png)

![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3020034.png)

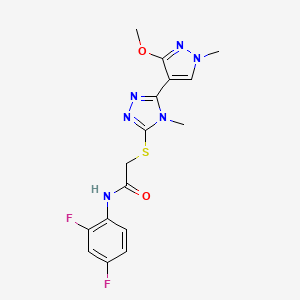

![2-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide](/img/structure/B3020040.png)

![5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B3020042.png)

![4-[1-[2-(5-Fluoro-1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B3020045.png)

![8-(5-Bromo-2-methoxyphenyl)-5-(2-ethoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3020046.png)

![5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3020049.png)